![molecular formula C14H28OS2Si B14284197 1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 164669-27-6](/img/structure/B14284197.png)
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is an organosulfur compound with a unique structure that includes a dithiane ring and a silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this process include boron trifluoride etherate and titanium tetrachloride .
Industrial Production Methods
Industrial production of 1,3-dithiane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: New carbon-silicon bonded compounds
Aplicaciones Científicas De Investigación
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and as a building block for complex molecule synthesis.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its role in drug design and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in umpolung (polarity inversion) reactions . The silyl group can also participate in reactions, providing additional reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the silyl group.
1,4-Dithiane: Another dithiane isomer with different reactivity and applications.
2-Trimethylsilyl-1,3-dithiane: A similar compound with a trimethylsilyl group instead of the tert-butyl dimethylsilyl group.
Uniqueness
1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of both the dithiane ring and the silyl group, which provide a combination of stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Propiedades
Número CAS |
164669-27-6 |
|---|---|
Fórmula molecular |
C14H28OS2Si |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
4-[2-[tert-butyl(dimethyl)silyl]-1,3-dithian-2-yl]butanal |
InChI |
InChI=1S/C14H28OS2Si/c1-13(2,3)18(4,5)14(9-6-7-10-15)16-11-8-12-17-14/h10H,6-9,11-12H2,1-5H3 |
Clave InChI |
MSIKOLFKGKXYII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1(SCCCS1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


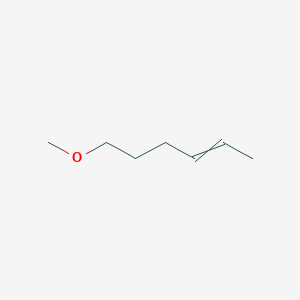


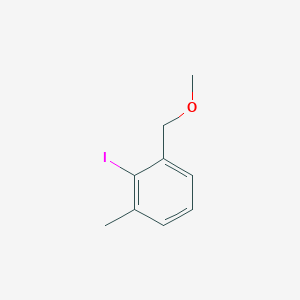
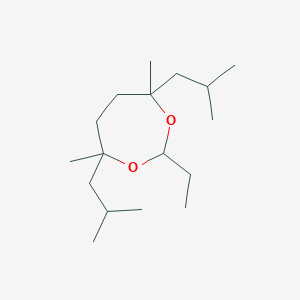
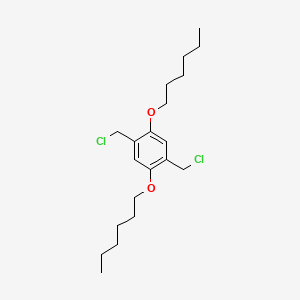
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)


![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
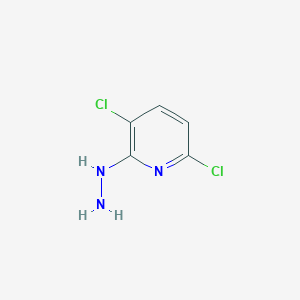
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
